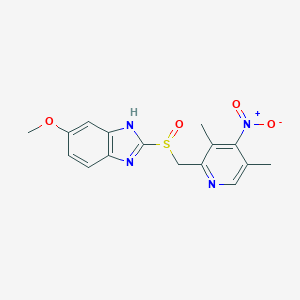

4-Desmethoxy-4-nitro Omeprazole

Description

Overview of Omeprazole (B731) and its Analogues in Chemical Research

Omeprazole, a substituted benzimidazole (B57391), is a cornerstone in the treatment of acid-related gastrointestinal disorders. drugbank.comresearchgate.net It functions by irreversibly inhibiting the H+/K+-ATPase, or proton pump, in gastric parietal cells. nih.gov The unique structure of omeprazole, featuring a sulfinyl group linking a benzimidazole and a pyridine (B92270) ring, has spurred extensive chemical research. This has led to the development of numerous analogues with modified substituents on these rings, aiming to enhance efficacy, alter pharmacokinetic profiles, or explore new therapeutic applications. nih.gov The study of these analogues is crucial for understanding structure-activity relationships and for the discovery of new pharmacological agents. nih.govasm.orgnih.gov

Contextualization of 4-Desmethoxy-4-nitro Omeprazole within the Omeprazole Family

This compound is a distinct chemical entity within the broader family of omeprazole-related compounds. clearsynth.com Its structure differs from the parent omeprazole molecule in a critical way: the methoxy (B1213986) group at the 4-position of the pyridine ring is replaced by a nitro group. clearsynth.comglppharmastandards.com This substitution significantly alters the electronic properties of the pyridine ring. This compound is primarily recognized as an impurity that can arise during the synthesis of omeprazole. pharmaffiliates.comusbio.net Specifically, it is related to the sulfide (B99878) precursor of omeprazole, known as this compound Sulfide. nih.govchemicalbook.com

Significance of Investigating Omeprazole-Related Compounds in Pharmaceutical Sciences

The investigation of omeprazole-related compounds like this compound holds considerable importance in the pharmaceutical sciences for several key reasons:

Impurity Profiling and Quality Control: The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled. chromatographyonline.com Identifying and characterizing impurities such as this compound is essential for ensuring the safety and efficacy of the final drug product. Regulatory bodies like the European Pharmacopoeia mandate the monitoring of specific impurities. chromatographyonline.com

Drug Discovery and Development: While some related compounds are considered impurities, others can possess unique biological activities. mdpi.com The structural modifications present in these compounds can lead to different pharmacological profiles. For instance, some omeprazole analogues have been investigated for their potential as inhibitors of bacterial efflux pumps or for their anti-inflammatory properties. nih.govnih.gov Although specific research on the biological activity of this compound is not extensively documented in publicly available literature, its distinct structure warrants investigation.

Chemical Compound Information

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-9-7-17-14(10(2)15(9)20(21)22)8-25(23)16-18-12-5-4-11(24-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDONLPWKWJOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Transformations of 4 Desmethoxy 4 Nitro Omeprazole

Synthetic Pathways to Omeprazole (B731) Precursors and Intermediates

The synthesis of Omeprazole is a multi-step process that involves the careful construction of a substituted benzimidazole (B57391) ring and a pyridine (B92270) ring, which are then coupled and subsequently oxidized. The compound 4-Desmethoxy-4-nitro Omeprazole, and more commonly its sulfide (B99878) precursor, emerge as pivotal intermediates in several prominent synthetic routes.

Role of Nitration in Omeprazole Synthesis Schemes

Nitration is a fundamental step in many Omeprazole synthesis strategies, serving to functionalize the pyridine ring for subsequent reactions. The process typically begins with a substituted pyridine derivative, such as 2,3,5-trimethylpyridine (B1346980) or 3,5-dimethylpyridine. researchgate.netgoogle.com This starting material is first oxidized to its N-oxide form using reagents like hydrogen peroxide in acetic acid. whiterose.ac.uk The presence of the N-oxide group is crucial as it activates the pyridine ring, directing the subsequent electrophilic nitration to the 4-position. google.comwhiterose.ac.uk

The nitration itself is generally accomplished using a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures, for instance, around 90°C. google.comepo.org This reaction yields a 4-nitropyridine-N-oxide derivative. This nitro group is not part of the final Omeprazole structure; instead, it acts as an activating group and a leaving group, facilitating the later introduction of the required 4-methoxy group via nucleophilic aromatic substitution. whiterose.ac.ukgoogle.comgoogle.com

Formation of 4-Nitro Pyridine Derivatives in Omeprazole Synthetic Routes

Following the successful nitration of the pyridine-N-oxide, the synthetic pathway proceeds to build the core structure of the target intermediate. A key intermediate, 5-methoxy-2-[((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio]-1H-benzimidazole (the sulfide precursor to this compound), is formed by coupling the nitrated pyridine moiety with a benzimidazole derivative. researchgate.netgoogle.com

One common route involves the following transformations:

Functionalization of the 2-methyl group: The 4-nitro-pyridine-N-oxide intermediate undergoes reactions to functionalize the methyl group at the 2-position, converting it into a reactive group like a chloromethyl group (-CH₂Cl). researchgate.netgoogle.com This can be achieved through steps like acetylation, hydrolysis, and subsequent halogenation with an agent such as thionyl chloride. google.com

Coupling with Mercaptobenzimidazole: The resulting 2-chloromethyl-3,5-dimethyl-4-nitropyridine is then reacted with 5-methoxy-2-mercaptobenzimidazole (B30804) in the presence of a base (e.g., sodium hydroxide). researchgate.netsphinxsai.com This nucleophilic substitution reaction couples the two heterocyclic rings via a thioether linkage, yielding the sulfide precursor. sphinxsai.com

Oxidation: The final step to obtain this compound is the oxidation of the thioether (sulfide) to a sulfoxide (B87167). This is the same type of oxidation used to convert the final methoxy-substituted intermediate into Omeprazole itself, often using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). researchgate.netchemicalbook.com

The table below summarizes a typical reaction sequence leading to the formation of the sulfide precursor.

| Step | Reactants | Reagents | Product | Reference |

| 1 | 3,5-Dimethyl pyridine-N-oxide | H₂SO₄, HNO₃ | 3,5-Dimethyl-4-nitropyridine-N-oxide | researchgate.netgoogle.com |

| 2 | 3,5-Dimethyl-4-nitropyridine-N-oxide | e.g., Acetic Anhydride, then Thionyl Chloride | 2-Chloromethyl-3,5-dimethyl-4-nitropyridine | researchgate.netgoogle.com |

| 3 | 2-Chloromethyl-3,5-dimethyl-4-nitropyridine + 5-Methoxy-2-mercaptobenzimidazole | NaOH | 5-Methoxy-2-[((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio]-1H-benzimidazole | google.comsphinxsai.com |

Mechanistic Studies of Nitro Group Introduction and Displacement in Omeprazole Analogues

The introduction of the nitro group onto the pyridine-N-oxide ring proceeds via an electrophilic aromatic substitution mechanism. The N-oxide is essential as it makes the pyridine ring more susceptible to electrophilic attack than the parent pyridine. The reaction with the nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, preferentially occurs at the C-4 position. google.comepo.org

The subsequent displacement of the nitro group is a critical step in forming the final Omeprazole product. This transformation is a nucleophilic aromatic substitution (SNAr) reaction. The 4-nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, particularly at the position it occupies (C-4). In the synthesis of Omeprazole, a methoxide (B1231860) ion (CH₃O⁻), typically from sodium methoxide in methanol (B129727), acts as the nucleophile. google.comresearchgate.net The methoxide ion attacks the carbon atom bearing the nitro group, forming a temporary intermediate known as a Meisenheimer complex. The complex then collapses, expelling the stable nitrite (B80452) ion (NO₂⁻) as the leaving group and resulting in the desired 4-methoxy pyridine derivative. whiterose.ac.ukgoogle.com

Strategies for Derivatization of this compound

The primary chemical transformation of this compound (and its sulfide precursor) within the context of Omeprazole synthesis is the displacement of the nitro group. However, its chemical structure allows for other potential derivatizations:

Oxidation/Reduction of the Sulfoxide: The sulfoxide group in this compound can be reduced back to the sulfide using appropriate reducing agents. Conversely, over-oxidation during its synthesis or the synthesis of Omeprazole can lead to the corresponding sulfone, this compound Sulfone. scbt.comgoogle.com This sulfone is often observed as a process-related impurity. google.com

Reduction of the Nitro Group: The aromatic nitro group is readily reducible to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. This would yield a 4-amino analogue, significantly altering the electronic properties of the pyridine ring.

Modification of the Benzimidazole N-H: The proton on the benzimidazole nitrogen is acidic and can be involved in substitution reactions, potentially leading to N-alkylated or other N-substituted derivatives.

Isolation and Purification Methodologies for this compound as an Impurity or Intermediate

As a key intermediate and a common impurity in Omeprazole production, effective isolation and purification methods for this compound are essential for quality control. researchgate.netchemicea.com Its presence in the final drug product must be carefully monitored and controlled.

While specific industrial-scale purification protocols are often proprietary, standard laboratory and analytical techniques are employed:

Precipitation and Recrystallization: Patent literature describes the isolation of intermediates through precipitation by adjusting the pH of the reaction mixture or by adding an anti-solvent, followed by filtration. google.comgoogle.com Recrystallization from suitable solvents like methanol can be used to enhance the purity of the isolated solid. google.com

Chromatography: For analytical and reference standard preparation, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is the method of choice for both detecting and quantifying this impurity in Omeprazole samples. researchgate.net For isolating larger quantities, preparative HPLC or column chromatography would be used, leveraging the polarity difference between the nitro-impurity and the desired methoxy-product (Omeprazole). clearsynth.com The commercial availability of this compound as a certified impurity standard underscores the use of these high-resolution techniques for its purification. clearsynth.comglppharmastandards.com

Analysis of Byproduct Formation in Omeprazole Synthesis Leading to this compound

The formation of this compound as a byproduct is primarily a result of an incomplete reaction during the nucleophilic substitution step where the nitro group is replaced by the methoxy (B1213986) group. sphinxsai.comresearchgate.net If the reaction with sodium methoxide does not proceed to completion, the unreacted nitro-intermediate (in its sulfide form) will be carried along into the subsequent oxidation step. google.com

The oxidation of the sulfide mixture then produces both the desired product, Omeprazole, and the impurity, this compound.

| Compound Type | Precursor | Oxidation Product | Status |

| Desired Product | 5-Methoxy-2-[((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio]-1H-benzimidazole | Omeprazole | API |

| Impurity | 5-Methoxy-2-[((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio]-1H-benzimidazole | This compound | Process Impurity |

| Over-oxidation Impurity | 5-Methoxy-2-[((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio]-1H-benzimidazole | Omeprazole Sulfone | Process Impurity |

| Over-oxidation Impurity | 5-Methoxy-2-[((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio]-1H-benzimidazole | This compound Sulfone | Process Impurity |

Therefore, controlling the efficiency of the methoxy-for-nitro substitution reaction is paramount to minimizing the level of this impurity in the final active pharmaceutical ingredient (API). The analysis of the final product for the presence of this and other related substances, like the corresponding sulfone, is a critical part of the quality control process in pharmaceutical manufacturing. google.com

Analytical Characterization and Impurity Profiling

Spectroscopic Techniques for Structural Elucidation of 4-Desmethoxy-4-nitro Omeprazole (B731)

The definitive identification and structural confirmation of pharmaceutical impurities like 4-Desmethoxy-4-nitro Omeprazole rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number and types of protons and their connectivity, which can confirm the substitution pattern on the benzimidazole (B57391) and pyridine (B92270) rings. For instance, analysis of omeprazole samples has shown the ability of ¹H NMR to identify aromatic protons characteristic of the parent molecule and additional signals that may indicate impurities. sunderland.ac.uk

Mass Spectrometry (MS) : High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition. The chemical name for this compound is 2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole, with a corresponding molecular formula of C₁₆H₁₆N₄O₄S. clearsynth.comchemicea.com This information is critical for its initial identification.

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. researchgate.net Specific absorption bands would correspond to the N-O stretches of the nitro group, the S=O of the sulfoxide (B87167), C-H bonds, and aromatic ring vibrations, collectively providing a molecular fingerprint. glppharmastandards.com

UV-Vis Spectrophotometry : Ultraviolet-Visible spectroscopy is often used in conjunction with chromatography for detection. Omeprazole and its related impurities exhibit significant UV absorbance, which is leveraged for their quantification. farmaciajournal.com The specific wavelength of maximum absorbance (λmax) for this compound would be determined during method development.

Suppliers of the reference standard for this compound typically provide a comprehensive Certificate of Analysis that includes data from these key spectroscopic techniques to confirm the structure and purity of the compound. glppharmastandards.comsimsonpharma.com

Chromatographic Methods for Detection and Quantification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are the cornerstone for separating and quantifying impurities in omeprazole. researchgate.net The goal is to develop a stability-indicating method capable of resolving the main component from all its potential impurities, including process-related substances and degradation products. chromatographyonline.com

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of omeprazole and its related substances. researchgate.net These methods are designed to be specific, accurate, and reproducible. farmaciajournal.com The selection of chromatographic conditions is critical for achieving adequate separation.

Below is a table summarizing various chromatographic conditions reported for the analysis of omeprazole and its impurities, which would be applicable for the detection of this compound.

| Technique | Column | Mobile Phase | Detection | Flow Rate | Reference |

| RP-HPLC | Zorbax Extend C18 | Gradient of Acetonitrile and Water (pH 9.5 with Triethylamine) | UV at 280 nm | 0.8 mL/min | farmaciajournal.comresearchgate.net |

| HPLC | Symmetry C8 (125 x 4.6 mm, 5µm) | Isocratic: Acetonitrile and Disodium Hydrogen Phosphate (B84403) (pH 7.6) | UV at 303 nm | 1.0 mL/min | chromatographyonline.com |

| RP-HPLC | Thermo Accucore C-18 (50 x 4.6 mm, 2.6µm) | Gradient of Glycine Buffer (pH 9.0) and Acetonitrile/Methanol (B129727) | UV at 305 nm | 0.8 mL/min | researchgate.net |

| UPLC | Acquity UPLC HSS C18 (100 x 2.1 mm, 1.8µm) | Gradient of Phosphate Buffer (pH 2.5) and Acetonitrile | UV at 205 nm | 0.20 mL/min | derpharmachemica.com |

| TLC | Silica gel 60F₂₅₄ | Chloroform-Methanol-Ammonia (36:4:0.60, v/v) | Densitometry | N/A | nih.gov |

These methods demonstrate the variety of approaches available, with adjustments in column chemistry (C8, C18), pH, and organic modifier allowing for the optimization of selectivity for a wide range of impurities. researchgate.net

Mass Spectrometry Applications in the Identification of Omeprazole Impurities

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the identification and structural characterization of unknown impurities. researchgate.net When a new peak is observed in a chromatogram, LC-MS provides two key pieces of information: the retention time and the mass-to-charge ratio (m/z) of the unknown compound.

Tandem mass spectrometry (MS/MS or MS²) further fragments the initial molecular ion, creating a fragmentation pattern that serves as a structural fingerprint. researchgate.net For omeprazole, the protonated molecule [M+H]⁺ appears at m/z 346. nih.govnih.gov Its fragmentation yields characteristic product ions, such as the major fragment at m/z 198, which is used to trace related structures. researchgate.netnih.govnih.gov

For an impurity like this compound (Molecular Weight: 360.39), the expected [M+H]⁺ ion would be at m/z 361. By analyzing its fragmentation pattern and comparing it to the known fragmentation of omeprazole, analysts can confirm its structure.

| Compound | Ion Mode | Precursor Ion [M+H]⁺ (m/z) | Major Product/Fragment Ions (m/z) | Reference |

| Omeprazole | ESI+ | 346.0 / 346.3 | 198.0, 149, 136 | nih.govnih.govnih.gov |

| 5-Hydroxyomeprazole | ESI+ | 362.0 | - | nih.gov |

| Omeprazole Sulfone | ESI+ | 362.0 | - | nih.gov |

| This compound | ESI+ | ~361 (Expected) | - |

The study of fragmentation pathways is crucial for distinguishing between isomers and identifying the specific sites of molecular modification. nih.gov

Development of Analytical Methods for Related Substances in Omeprazole Formulations

The development of a robust analytical method for quantifying related substances in omeprazole formulations is a multi-step process governed by regulatory guidelines. chromatographyonline.comijpsjournal.com The objective is to create a single, reliable method that can separate and quantify all known impurities and any new degradation products that may form during the product's shelf life. chromatographyonline.com

The modern approach to method development often employs Quality by Design (QbD) principles. chromatographyonline.comnih.gov This involves defining the analytical target profile (ATP), identifying critical method parameters (CMPs), and establishing a method operable design region (MODR) to ensure the method is robust and reliable. chromatographyonline.comnih.gov

Validation of the analytical method is performed according to ICH guidelines to demonstrate its suitability for its intended purpose. researchgate.netnih.gov This includes validating parameters such as:

Specificity : The ability to assess the analyte unequivocally in the presence of other components, including impurities and excipients. researchgate.net

Linearity : Demonstrating a direct proportional relationship between the concentration of the impurity and the analytical response over a specified range. farmaciajournal.comgoogle.com

Accuracy : The closeness of the test results to the true value, often assessed by recovery studies of spiked samples. farmaciajournal.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. farmaciajournal.com

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. farmaciajournal.comnih.gov

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. farmaciajournal.comderpharmachemica.comnih.gov

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Impurity Control Strategies in Pharmaceutical Development

Controlling impurities in pharmaceutical products is a critical component of ensuring patient safety and drug efficacy. daicelpharmastandards.com The strategy for impurity control in omeprazole manufacturing is multifaceted and begins with a deep understanding of the synthesis pathway. sphinxsai.com

Key elements of an effective impurity control strategy include:

High-Quality Starting Materials : Utilizing raw materials with low levels of impurities to prevent their entry into the manufacturing process. daicelpharmastandards.com

Process Optimization : Optimizing the synthetic route and reaction conditions to minimize the formation of by-products. daicelpharmastandards.com

Purification Procedures : Implementing effective purification steps to remove impurities from the final API. daicelpharmastandards.com

Impurity Profiling : A thorough investigation to identify and characterize the impurities present in the drug substance. researchgate.net This profile helps establish which impurities are consistently present and at what levels.

Setting Acceptance Criteria : Establishing limits for known and unknown impurities based on regulatory guidelines (e.g., ICH). sigmaaldrich.com Pharmacopoeias often specify limits for individual and total impurities. chromatographyonline.com For potentially genotoxic impurities, much stricter limits based on the Threshold of Toxicological Concern (TTC) may be applied. derpharmachemica.com

Stringent Quality Control : Implementing rigorous in-process and final product testing to ensure that all batches meet the pre-defined quality specifications. farmaciajournal.comdaicelpharmastandards.com

Ultimately, the goal is to minimize impurity levels to well below the acceptable limits defined by regulatory authorities, thereby ensuring the consistent quality, safety, and efficacy of the omeprazole formulation. daicelpharmastandards.com

Pharmacological and Biological Research on Omeprazole Derivatives with Nitro Moieties

Investigation of Biological Activity of Benzimidazole (B57391) Compounds with Nitro Groups

Benzimidazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, and antiparasitic effects. researchgate.netnih.gov The introduction of a nitro group (NO2) to the benzimidazole scaffold can significantly modulate its biological profile. nih.govencyclopedia.pub The nitro group is a strong electron-withdrawing group that can alter the molecule's electronic properties, lipophilicity, and ability to participate in redox reactions, all of which can influence its interaction with biological targets. nih.govmdpi.com

Research has shown that the position of the nitro group on the benzimidazole ring is crucial for its biological activity. researchgate.netnih.gov For instance, studies on various substituted benzimidazoles have revealed that the presence of a nitro group at specific positions can enhance their antimicrobial and antiparasitic properties. mdpi.comnih.gov This enhancement is often attributed to the ability of the nitro group to undergo bioreduction in anaerobic or microaerophilic organisms, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular components like DNA and proteins. encyclopedia.pubmdpi.com

Furthermore, the combination of a nitro group with other substituents on the benzimidazole ring can lead to synergistic effects, resulting in compounds with potent and selective biological activity. The diverse biological activities of nitro-containing benzimidazole compounds make them promising scaffolds for the development of new therapeutic agents. researchgate.netnih.gov

Exploration of Structure-Activity Relationships in Nitro-Substituted Omeprazole (B731) Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drugs. For nitro-substituted omeprazole analogues, SAR studies have provided valuable insights into the structural requirements for their biological activities. nih.gov

The core structure of omeprazole consists of a benzimidazole ring and a pyridine (B92270) ring linked by a methylsulfinyl group. Modifications at various positions of these rings, including the introduction of a nitro group, have been explored to understand their impact on activity. nih.govresearchgate.net

Key findings from SAR studies on nitro-substituted omeprazole analogues include:

Position of the Nitro Group: The location of the nitro group on the benzimidazole ring significantly influences the compound's activity. For example, in the context of antigiardial activity, a nitro group at position 5 of the benzimidazole nucleus has been shown to be essential for increased efficacy. mdpi.com

Electronic Properties: The electron-withdrawing nature of the nitro group can affect the pKa of the benzimidazole and pyridine rings, which in turn influences the compound's accumulation in acidic compartments and its conversion to the active form. nih.gov

These SAR studies provide a framework for designing new nitro-omeprazole analogues with improved pharmacological profiles.

Enzymatic Interactions and Inhibition Studies

Inhibition of Triosephosphate Isomerase by Nitro-Benzimidazole Derivatives

Triosephosphate isomerase (TPI) is a crucial enzyme in the glycolytic pathway, responsible for the interconversion of dihydroxyacetone phosphate (B84403) and D-glyceraldehyde-3-phosphate. nih.gov In several parasitic protozoa, such as Giardia lamblia and Trypanosoma cruzi, glycolysis is the primary source of ATP, making TPI an attractive drug target. researchgate.netresearchgate.netresearchgate.net

Several studies have demonstrated that benzimidazole derivatives, including those with nitro groups, can effectively inhibit TPI. mdpi.comnih.gov The mechanism of inhibition often involves the covalent modification of cysteine residues within the enzyme's active site or at the dimer interface. mdpi.comresearchgate.net

Specifically, research on nitro-substituted benzimidazole derivatives has shown that:

The presence of a nitro group on the benzimidazole ring can enhance the inhibitory activity against TPI. mdpi.com

Compounds with a nitro group at position 5 of the benzimidazole ring have shown significant inactivation of G. lamblia TPI (GlTPI). mdpi.com

The inhibition of TPI by these compounds leads to a disruption of the parasite's energy metabolism, ultimately resulting in cell death. mdpi.comresearchgate.net

The selective inhibition of parasitic TPI over the human homolog is a key objective in the development of these compounds to minimize host toxicity. researchgate.netmdpi.com

Table 1: Inhibition of Giardia lamblia Triosephosphate Isomerase (TPI) by Nitro-Benzimidazole Derivatives

| Compound | Description | IC50 (µM) on Trophozoites | TPI Inhibition (k2, M⁻¹s⁻¹) | Reference |

| O2N-BZM7 | Nitro-benzimidazole derivative | 14 | 3.2 | mdpi.comnih.gov |

| O2N-BZM9 | Nitro-benzimidazole derivative | 17 | 2.8 | mdpi.comnih.gov |

| H-BZM2 | Non-nitro benzimidazole derivative | 36 | 2.3 | nih.gov |

IC50: Half maximal inhibitory concentration. A lower IC50 value indicates greater potency. k2: Second-order rate constant for enzyme inactivation.

Potential Interactions with Cytochrome P450 Isozymes (e.g., CYP2C19, CYP3A4) in Omeprazole Metabolism

Omeprazole and its analogues are primarily metabolized in the liver by the cytochrome P450 (CYP) system of enzymes. nih.govpsu.edu The two main isozymes involved in omeprazole metabolism are CYP2C19 and CYP3A4. nih.govpsu.edu Genetic polymorphisms in the CYP2C19 enzyme can lead to significant inter-individual variations in omeprazole metabolism, affecting its efficacy and potential for drug interactions. nih.gov

The introduction of a nitro group to the omeprazole structure could potentially alter its interaction with these CYP isozymes. While specific studies on the metabolism of 4-Desmethoxy-4-nitro Omeprazole are limited, general principles of drug metabolism suggest that the nitro group could influence:

Affinity for CYP Isozymes: The electronic and steric properties of the nitro group might change the binding affinity of the compound for the active sites of CYP2C19 and CYP3A4. rsc.org

Metabolic Pathways: The nitro group itself can be a site for metabolism, potentially undergoing reduction to an amino group, which would introduce new metabolic pathways.

Enzyme Inhibition or Induction: Nitroaromatic compounds have the potential to inhibit or induce CYP enzymes, which could lead to drug-drug interactions if co-administered with other drugs metabolized by the same enzymes. nih.govmdpi.com

Computational studies, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes and interactions of nitro-omeprazole analogues with CYP2C19 and CYP3A4, providing insights into their potential metabolic fate and interaction profiles. rsc.org

Antimicrobial and Antiparasitic Activities of Omeprazole Derivatives

Beyond their application as proton pump inhibitors, omeprazole and its derivatives have been investigated for their antimicrobial and antiparasitic properties. nih.govnih.gov The mechanism of action in these contexts is often distinct from their acid-suppressing effects and can involve targeting specific microbial or parasitic enzymes. researchgate.net

Studies on Antigiardial Effects of Omeprazole Analogues

Giardiasis, an intestinal infection caused by the protozoan parasite Giardia lamblia, is a significant cause of diarrheal disease worldwide. nih.govmdpi.com The search for new and more effective antigiardial drugs is ongoing due to issues with existing therapies, including drug resistance. nih.gov

Omeprazole and its analogues have emerged as promising candidates for antigiardial therapy. nih.govmdpi.com Their activity is linked to the inhibition of the parasite's triosephosphate isomerase (TPI), a key enzyme in its energy metabolism. mdpi.comresearchgate.net

Studies on nitro-substituted omeprazole analogues have demonstrated enhanced antigiardial effects. mdpi.com Key findings include:

The presence of a nitro group at position 5 of the benzimidazole ring is critical for increased antigiardial activity. mdpi.com

Nitro-substituted analogues have shown significantly lower IC50 values against G. lamblia trophozoites compared to non-nitro-substituted counterparts. For instance, compounds O2N-BZM7 and O2N-BZM9, both containing a nitro group, exhibited IC50 values of 14 µM and 17 µM, respectively, demonstrating potent activity. nih.govmdpi.com

The increased efficacy is likely due to a dual mechanism: inhibition of TPI and the generation of cytotoxic reactive nitrogen species through the reduction of the nitro group within the parasite. mdpi.com

These findings highlight the potential of nitro-omeprazole derivatives as a new class of antigiardial agents.

Mechanism of Action on Parasitic Enzymes

Research into the antiparasitic properties of omeprazole analogs has revealed that the presence of a nitro group on the benzimidazole ring can confer potent activity against various protozoan parasites. While direct studies on this compound are limited, research on structurally similar nitro-substituted benzimidazoles, such as compounds designated as O₂N-BZM7 and O₂N-BZM9, provides significant insights into the likely mechanism of action.

These nitro-derivatives have demonstrated a marked inhibitory effect on the viability of the intestinal parasite Giardia lamblia. The primary molecular target identified in this parasite is the glycolytic enzyme triosephosphate isomerase (TPI). TPI is a crucial enzyme in the energy metabolism of Giardia, and its inhibition disrupts the parasite's ability to produce ATP, leading to cell death.

The inhibitory action of these nitro-benzimidazoles on TPI is concentration-dependent. The maximal inhibitory effects for compounds with a nitro group on the benzimidazole ring were observed with IC₅₀ values of 14 µM for O₂N-BZM7 and 17 µM for O₂N-BZM9 against G. lamblia trophozoites. This demonstrates a significant increase in cytotoxic effect compared to omeprazole-derived compounds lacking the nitro group. The inactivation of the TPI enzyme by these compounds is associated with alterations in its secondary and tertiary structure.

**Interactive Data Table: Inhibitory Activity of Nitro-Benzimidazole Derivatives on *Giardia lamblia***

| Compound | IC₅₀ on G. lamblia trophozoites (µM) | Inactivation Kinetic Constant (k₂) for TPI (M⁻¹s⁻¹) |

| O₂N-BZM7 | 14 | 3.2 |

| O₂N-BZM9 | 17 | 2.8 |

Furthermore, studies on the parasite Trichomonas vaginalis have shown that nitro-benzimidazole derivatives like O₂N-BZM7 and O₂N-BZM9 exhibit potent trichomonacidal activity. These compounds were found to be effective in killing the parasite, with IC₅₀ values of 5.8 µM for O₂N-BZM7 and 3.8 µM for O₂N-BZM9. The enhanced efficacy of O₂N-BZM9 is potentially attributed to the presence of a fluorinated functional group on the pyridine ring.

Cellular and Molecular Mechanisms of Action in Biological Systems

The cellular and molecular mechanisms of this compound in broader biological systems have not been extensively characterized in dedicated studies. However, insights can be drawn from the known activities of its parent compound, omeprazole, and the general mechanisms of nitroaromatic compounds.

The parent compound, omeprazole, is known to influence several cellular signaling pathways. For instance, it can induce the expression of profibrotic genes through the activation of the TGF-β/Smad signaling pathway in a reactive oxygen species (ROS)-dependent manner. In other contexts, omeprazole has been shown to alleviate gastric mucosal damage by regulating the PI3K/Akt signaling pathway. Furthermore, it can exhibit anti-proliferative effects by up-regulating specific microRNAs, such as miR-203a-3p, which in turn suppresses the Hedgehog (Hh)/Gli1 signaling pathway and induces G0/G1 cell cycle arrest.

The introduction of a nitro group, as seen in this compound, is expected to introduce distinct molecular activities. Nitroaromatic compounds are well-known for their ability to undergo bioreductive activation within cells. This process, often facilitated by cellular nitroreductases, can generate reactive nitro radical anions and other reactive nitrogen species. These reactive intermediates can induce significant cellular stress through various mechanisms:

Oxidative Stress: The redox cycling of the nitro group can lead to the generation of superoxide (B77818) radicals and other reactive oxygen species, overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.

Covalent Adduct Formation: The reduced nitro-intermediates are electrophilic and can form covalent adducts with cellular macromolecules, including proteins and DNA. This can lead to enzyme inactivation and disruption of cellular processes.

In the context of Trichomonas vaginalis, treatment with nitro-benzimidazole derivatives O₂N-BZM7 and O₂N-BZM9 led to the overexpression of genes involved in redox balance, such as NADH oxidase (NADHOX) and glucose-6-phosphate dehydrogenase (G6PD), suggesting an adaptive response to oxidative stress. Concurrently, there was a downregulation of genes encoding structural proteins like actin and tubulin, which could affect the parasite's morphology, motility, and virulence. These findings point towards a multi-faceted mechanism of action that includes disruption of energy metabolism, induction of oxidative stress, and interference with cellular structure and function.

While these findings from related compounds provide a strong foundation, further direct investigation into this compound is necessary to fully elucidate its specific cellular and molecular mechanisms of action.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling of 4-Desmethoxy-4-nitro Omeprazole (B731) Interactions

Computational studies are pivotal in understanding the structural and electronic properties of 4-Desmethoxy-4-nitro Omeprazole and predicting its interactions with biological targets. Molecular modeling of omeprazole itself with key metabolic enzymes, such as cytochrome P450 isoforms CYP3A4 and CYP2C19, has provided insights into its metabolism. nih.gov These models show that specific orientations within the enzyme's active site are crucial for its metabolic transformation. nih.gov

For this compound, the replacement of the 4-methoxy group on the pyridine (B92270) ring with a potent electron-withdrawing nitro group significantly alters the molecule's electronic profile. This change is expected to influence its binding affinity and reactivity towards biological targets like the H⁺, K⁺-ATPase, the primary target of omeprazole. Recent computational design studies on novel omeprazole analogues have utilized Density Functional Theory (DFT) and molecular docking to predict binding energies and interactions. nih.gov For instance, modifications on the benzimidazole (B57391) and pyridine rings of omeprazole have led to analogues with potentially enhanced binding affinities to the proton pump. nih.gov Applying these in silico methods to this compound could elucidate how the nitro-substituent impacts the interaction with the proton pump's cysteine residues, potentially leading to a different inhibitory profile. Quantitative Structure-Activity Relationship (QSAR) studies can further correlate the structural features of such nitro-substituted analogues with their biological activity, guiding the design of more potent inhibitors. nih.gov

Table 1: Predicted Binding Affinities of Designed Omeprazole (OMP) Analogues

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| OMP (Standard) | -7.1 | nih.gov |

| OMP3 | -7.3 | nih.gov |

| OMP19 | -8.3 | nih.gov |

| OMP21 | -8.1 | nih.gov |

Design and Synthesis of Novel Omeprazole Derivatives based on this compound Scaffold

The this compound structure serves as a valuable starting point for synthetic chemistry endeavors aimed at creating novel therapeutic agents. The nitro group on the pyridine ring is a versatile functional group that can be chemically modified. For example, its reduction to an amino group would provide a reactive handle for further derivatization, allowing the attachment of various substituents to explore structure-activity relationships. nih.gov

Research into the synthesis of omeprazole analogues has yielded various new compounds, including pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which were designed by modifying the core heterocyclic structure of omeprazole. nih.govnih.gov These efforts highlight the modularity of the omeprazole scaffold. The synthesis of this compound itself would likely follow established routes for omeprazole, starting with a suitably substituted 4-nitro-pyridine precursor instead of a 4-methoxy-pyridine precursor. whiterose.ac.uk The development of novel synthetic routes for proton pump inhibitor impurities is an active area of research, as these can serve as standards or lead to new molecular entities. sphinxsai.comresearchgate.net By using the this compound scaffold, chemists can systematically explore how different functional groups on the pyridine and benzimidazole rings influence the compound's activity.

Exploration of New Therapeutic Applications for Nitro-Containing Omeprazole Analogues

While omeprazole is primarily an anti-ulcer agent, its scaffold and analogues have been investigated for other therapeutic purposes. drugbank.com For example, omeprazole analogues have been evaluated as potential inhibitors of the NorA multidrug efflux pump in Staphylococcus aureus, which could help combat antibiotic resistance. nih.govresearchgate.net The introduction of a nitro group, a common feature in many bioactive molecules, could unlock new therapeutic potential for omeprazole-related compounds.

Nitroaromatic compounds are a significant class of therapeutic agents with established antibacterial, antiprotozoal, and anticancer properties. scielo.brnih.gov For instance, nitro-substituted benzimidazoles have shown notable activity against various bacterial strains and antiprotozoal effects. nih.gov Research on N-substituted 6-nitro-1H-benzimidazole derivatives has identified compounds with potent antimicrobial and anticancer activities. nih.gov Therefore, nitro-containing analogues like this compound could be screened for a wide range of biological activities beyond gastric acid suppression. Furthermore, nitrosated versions of proton pump inhibitors have been designed to potentially improve their gastroprotective properties. google.com The inherent nitro functionality in this compound class could be leveraged to explore similar or novel therapeutic strategies.

Development of Methodologies for Reducing this compound Formation in Industrial Synthesis

As an impurity, the formation of this compound during the industrial synthesis of omeprazole is undesirable. Its presence likely stems from impurities in the starting materials or side reactions during the synthesis. The conventional synthesis of omeprazole involves the coupling of a substituted benzimidazole with a substituted pyridine, followed by an oxidation step. whiterose.ac.uk The formation of this specific impurity could occur if the pyridine precursor, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, contains a nitrated, non-methoxylated contaminant. whiterose.ac.ukresearchgate.net

Strategies to minimize the formation of such impurities are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). daicelpharmastandards.com Key methodologies include:

Stringent Quality Control of Starting Materials: Employing high-purity starting materials and reagents is the first line of defense against impurity formation. daicelpharmastandards.com This involves rigorous testing of the pyridine precursors to ensure the absence of nitro-substituted contaminants.

Optimization of Reaction Conditions: The nitration step used to produce pyridine precursors must be carefully controlled to prevent unwanted side products. whiterose.ac.ukgoogle.com Similarly, optimizing the conditions for the coupling and final oxidation reactions can minimize the generation of related impurities. google.comresearchgate.net

Advanced Purification Techniques: Implementing robust purification methods, such as chromatography or recrystallization, at intermediate and final stages can effectively remove impurities like this compound from the API. daicelpharmastandards.com

Research into greener and more efficient synthetic processes for omeprazole, which focus on reducing solvent use and energy consumption, can also lead to cleaner reaction profiles with fewer impurities. researchgate.net

Toxicological Assessment of Nitro-Substituted Benzimidazoles in Research Contexts

The presence of a nitroaromatic group in a molecule often raises toxicological concerns. acs.org Nitroaromatic compounds are known to be potentially mutagenic and genotoxic. scielo.brnih.gov This toxicity is frequently linked to the metabolic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to cellular macromolecules like DNA and proteins, causing damage and oxidative stress. scielo.brnih.gov

Therefore, a thorough toxicological assessment of any new nitro-substituted benzimidazole, including this compound, is essential. This evaluation would typically involve a battery of in vitro and in vivo tests to assess for:

Mutagenicity: (e.g., Ames test) to detect potential DNA damage.

Genotoxicity: To assess damage to chromosomal structure.

Carcinogenicity: Long-term studies to evaluate tumor-forming potential. nih.gov

Table 2: Toxicological Profile of Nitroaromatic Compounds

| Toxicological Concern | Mechanism | Reference |

|---|---|---|

| Mutagenicity & Genotoxicity | Bioreduction of the nitro group to reactive intermediates that damage DNA. | scielo.bracs.org |

| Carcinogenicity | Often a consequence of mutagenic potential and DNA adduct formation. | nih.gov |

| Oxidative Stress | Generation of reactive oxygen species during metabolic activation. | nih.gov |

| Immunotoxicity | Can cause skin sensitization and other immune responses. | mdpi.com |

Compound Reference Table

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Desmethoxy-4-nitro Omeprazole, and how can its purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves nitration of precursor compounds. For example, nitration of pyridine derivatives using a mixture of sulfuric and nitric acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) introduces the nitro group at the 4-position. Subsequent displacement reactions (e.g., hydroxymethylation) and purification via crystallization (water-ethanol systems) yield the final compound. Purity optimization requires strict control of reaction time, solvent selection (e.g., DMSO for reflux), and recrystallization conditions to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Confirms compound identity (e.g., 141–143°C for structurally similar triazole derivatives) .

- HPLC and Capillary Electrophoresis : Baseline separation from related impurities (e.g., omeprazole sulfone or sulfide derivatives) is achieved using optimized background electrolyte (BGE) conditions (pH 9.2, 25 mM borate buffer) and voltage gradients (20–30 kV) .

- NMR and Mass Spectrometry : Structural confirmation via characteristic peaks (e.g., nitro group signals at δ 8.2–8.5 ppm in ¹H NMR) .

Validation follows ICH guidelines, including specificity, linearity (R² > 0.99), and recovery studies (98–102%) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under:

- pH Variations : Acidic conditions (pH < 3) accelerate nitro group reduction, while alkaline conditions (pH > 9) promote sulfoxide degradation.

- Temperature : Long-term storage at 25°C shows <2% degradation over 12 months, but accelerated testing (40°C/75% RH) reveals nitro-to-amine conversion via hydrolysis .

- Light Exposure : UV irradiation induces photolytic cleavage of the benzimidazole ring, requiring amber glass storage .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of racemic this compound?

- Methodological Answer : Chiral separation methods include:

- Chiral Stationary Phase HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with mobile phases containing hexane:isopropanol (85:15) and 0.1% trifluoroacetic acid, achieving resolution (Rs > 1.5) .

- Capillary Electrophoresis with Cyclodextrins : Sulfobutyl-ether-β-cyclodextrin (10 mM in BGE) enhances enantiomeric separation via host-guest interactions .

- Crystallization-Induced Diastereomer Resolution : Formation of diastereomeric salts with chiral acids (e.g., tartaric acid) followed by fractional crystallization .

Q. How can impurity profiling and elemental analysis be conducted to meet regulatory standards for this compound?

- Methodological Answer :

- Impurity Identification : LC-MS/MS identifies common impurities (e.g., des-nitro analogs or sulfone derivatives) using gradient elution (acetonitrile:ammonium formate buffer) .

- Elemental Impurity Analysis : ICP-MS detects heavy metals (e.g., Pd, Ni) from catalytic residues, adhering to ICH Q3D limits (<10 ppm) .

- Forced Degradation Studies : Exposure to oxidative (H₂O₂), thermal, and photolytic stress identifies degradation pathways and validates stability-indicating methods .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how are dose-response relationships established?

- Methodological Answer :

- Cell-Based Assays : Use human carcinoma cell lines (e.g., P19) or embryonic stem cells (D3) treated with 1–10 µM compound. Activity is measured via viability assays (MTT) or apoptosis markers (caspase-3 activation) .

- Dose-Response Curves : Serial dilutions (1 nM–100 µM) are tested, with IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism). Replicates (n ≥ 3) ensure statistical significance (p < 0.05) .

- Mechanistic Studies : Western blotting or qPCR evaluates target modulation (e.g., TrkB phosphorylation at Tyr515) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.